molecular formula C13H19N3O5S2 B5598760 ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate

ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate

Cat. No.: B5598760
M. Wt: 361.4 g/mol
InChI Key: GUKLPOZQIZUDJG-UHFFFAOYSA-N
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Description

Ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate, also known as ETP-101, is a novel compound that has been developed for scientific research purposes. It belongs to the class of piperazinecarboxylate derivatives and has shown promising results in various studies.

Scientific Research Applications

Pharmacological and Biochemical Actions

Studies on sulfonamides and piperazine derivatives offer insights into the pharmacological and biochemical potentials of similar compounds. Sulfonamides, for instance, have a broad range of clinical applications, including as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. The primary sulfonamide moiety is central to the activity of these drugs, suggesting that compounds with similar functional groups could have significant therapeutic potential. Piperazine derivatives are noted for their versatility in drug design, present in medications with diverse therapeutic uses such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus can significantly alter the medicinal properties of these molecules, highlighting the importance of structural elements in drug design and therapeutic application (Carta, Scozzafava, & Supuran, 2012); (Rathi, Syed, Shin, & Patel, 2016).

Biotechnology and Analytical Applications

In biotechnology and analytical chemistry, compounds with specific functional groups find application in the development of new materials and methods. For instance, xylan derivatives are explored for their potential in creating new biopolymers with specific properties. This work underlines the importance of chemical modification in developing materials with novel properties, which could be extrapolated to the research and development of compounds like ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate. Such compounds could be tailored for specific biotechnological applications through structural modification (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Properties

IUPAC Name

ethyl 4-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S2/c1-3-21-13(18)15-4-6-16(7-5-15)23(19,20)10-8-11(22-9-10)12(17)14-2/h8-9H,3-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKLPOZQIZUDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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